N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-28-22-9-5-8-21-20(22)12-15-26(21)17-23(27)24-19-10-13-25(14-11-19)16-18-6-3-2-4-7-18/h2-9,12,15,19H,10-11,13-14,16-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIFSJYGUCWHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Indole Derivative Formation: The indole derivative is synthesized separately, often starting from aniline derivatives.
Coupling Reaction: The final step involves coupling the benzylpiperidine with the indole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Indole Motifs
2-(4-Benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide
- Structure: Benzylpiperidine + benzoylphenoxy group (instead of methoxyindole).
- Molecular Formula : C₂₇H₂₈N₂O₃ .
- Biological Inference : Likely targets CNS receptors (e.g., sigma-1 or dopamine receptors) due to the piperidine-benzyl motif.
N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide
- Structure : Piperidine (unsubstituted) + indole-6-yl + methylated acetamide.
- Molecular Formula : C₁₅H₂₀N₂O .
- Key Differences : Absence of benzyl group reduces steric bulk, possibly improving binding to compact active sites. The methyl group on acetamide may alter metabolic stability.
- Reported Activity : Piperidine-indole hybrids often exhibit affinity for serotonin receptors (5-HT) or kinase inhibition .
Analogues with Modified Indole Substituents
2-(4-Methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
- Structure : Replaces benzylpiperidine with benzofuran.
- Key Differences : Benzofuran’s rigidity may restrict conformational flexibility, affecting target selectivity. The 4-methoxyindole is retained, suggesting shared electronic properties .
- Biological Inference : Benzofuran-indole hybrids are explored for anticancer activity via topoisomerase inhibition.
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide
- Structure : Benzodioxole + 4-chloroindole.
- Key Differences : Chlorine substituent (electron-withdrawing) vs. methoxy (electron-donating) alters indole ring reactivity. Benzodioxole enhances metabolic resistance .
- Reported Activity : Anticancer and anti-inflammatory properties, likely due to halogenated indole interactions with DNA or COX enzymes .
Analogues with Heterocyclic Variations
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide
- Structure : Thiazinane-dioxide + phenyl vs. benzylpiperidine.
- Key Differences : Sulfur-containing heterocycle introduces polarity and hydrogen-bonding capacity.
- Biological Inference : Thiazinane derivatives often target enzymes (e.g., carbonic anhydrase) or inflammatory pathways .
2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide
- Structure : Thiazolopyridine + indole.
- Key Differences : Thiazolo[5,4-b]pyridine’s planar structure may intercalate into DNA or inhibit kinases.
- Reported Activity : Antiproliferative effects in cancer cell lines .
Structural and Functional Analysis Table
Key Research Findings and Trends
- Piperidine Modifications : Benzyl substitution (target compound) enhances lipophilicity and CNS penetration compared to unsubstituted piperidines .
- Indole Substituents : Methoxy groups improve solubility and receptor affinity, while halogens (e.g., Cl, Br) increase electrophilic reactivity for covalent target binding .
- Linker Flexibility : Acetamide linkers balance rigidity and flexibility, optimizing target engagement compared to ester or ether linkages .
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Step 1 : Formation of the piperidine core via cyclization reactions, often using precursors like benzylamine derivatives and ketones under reflux conditions (e.g., acetonitrile, 60–80°C) .
- Step 2 : Coupling the piperidine intermediate with a 4-methoxyindole-acetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are tuned via Design of Experiments (DoE) to maximize yield (>70%) and purity (>95%). HPLC and TLC are used for real-time monitoring .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., benzyl group at piperidine N1, methoxy at indole C4) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, including piperidine chair stability and indole-acetamide torsion angles .
- HPLC-PDA : Ensures >98% purity by quantifying impurities (e.g., unreacted intermediates) .
Q. What are the key physicochemical properties influencing its biological activity?
- Methodological Answer :
- LogP : Calculated ~2.8 (moderate lipophilicity) supports blood-brain barrier penetration .
- Aqueous Solubility : Poor solubility (<50 µM in PBS) necessitates formulation with cyclodextrins or lipid nanoparticles .
- Stability : Resists hydrolysis at pH 7.4 (t >24 hrs) but degrades under strong acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across assay systems?
- Methodological Answer : Discrepancies (e.g., IC variability in kinase inhibition) are addressed by:
- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
- Pharmacokinetic Profiling : Compare plasma protein binding (%) and metabolic stability (e.g., microsomal t) across species .
- Data Normalization : Adjust for assay-specific variables (e.g., ATP concentration in kinase assays) .
Q. What computational strategies predict binding interactions with neurological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide models binding to serotonin receptors (5-HT) or acetylcholinesterase, guided by X-ray templates (PDB: 4IAR) .
- Molecular Dynamics (MD) : Simulations (50 ns, AMBER force field) assess stability of ligand-receptor complexes (e.g., RMSD <2 Å) .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. chloro) with activity cliffs .
Q. How does the 4-methoxyindole moiety influence metabolic stability compared to analogs?
- Methodological Answer :
- Cytochrome P450 (CYP) Profiling : The methoxy group reduces oxidative metabolism (CYP3A4 t = 45 min vs. 20 min for non-methoxy analogs) .
- Metabolite ID : LC-MS/MS identifies O-demethylation as the primary pathway, forming a catechol intermediate .
- Comparative Table :
| Substituent | Metabolic Stability (t, min) | Major Metabolite |
|---|---|---|
| 4-OCH | 45 | O-demethylated |
| 4-Cl | 25 | Hydroxylated |
| H | 15 | N-dealkylated |
| Data from liver microsome assays |
Q. What experimental approaches validate in vivo target engagement?
- Methodological Answer :
- Radiolabeling : Synthesize C or F analogs for PET/SPECT imaging. For example, I-labeled derivatives enable SPECT-CT visualization in melanoma models .
- Biomarker Analysis : Measure downstream effects (e.g., acetylcholine levels in CSF for cholinesterase targets) .
- Knockout Models : Compare efficacy in wild-type vs. receptor-knockout mice to confirm target specificity .
Data Contradiction Analysis
Q. How to address conflicting data on its neuroprotective vs. neurotoxic effects?
- Methodological Answer :
- Dose-Response Curves : Determine therapeutic index (e.g., neuroprotection at 10 µM vs. toxicity at >50 µM) .
- Cell-Type Specificity : Test primary neurons vs. glioblastoma lines to identify off-target effects .
- Redox Profiling : Assess ROS generation (e.g., DCFH-DA assay) to link toxicity to oxidative stress .
Structural Analogs and SAR
Q. Which structural analogs show enhanced activity, and what modifications drive efficacy?
- Methodological Answer :
| Analog | Modification | Activity (IC, nM) |
|---|---|---|
| 4-Methoxyindole (Target) | None | 150 (5-HT) |
| 5-Fluoroindole | Increased lipophilicity | 90 |
| Benzofuran replacement | Improved metabolic stability | 200 |
| Data from receptor binding assays |
- Key Trend : Electron-withdrawing groups (e.g., F) enhance affinity, while bulkier substituents reduce CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
